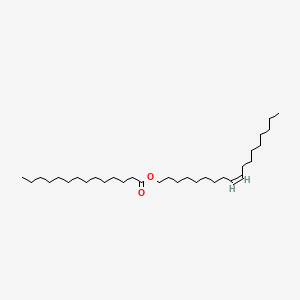![molecular formula C25H41NO4 B1677334 methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1677334.png)
methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate
Overview
Description
OP-2507: is a prostacyclin agonist, which means it mimics the action of prostacyclin, a compound that plays a crucial role in various physiological processes. OP-2507 is primarily investigated for its potential therapeutic applications in treating hepatic insufficiency and hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OP-2507 involves multiple steps, starting from cyclohexane-1,4-diol. The partial protection of cyclohexane-1,4-diol with dihydropyran and p-toluenesulfonic acid in dichloromethane yields the monotetrahydropyranyloxy derivative. This intermediate is then oxidized with oxalyl chloride in dimethyl sulfoxide and dichloromethane to form 4-(tetrahydropyranyloxy)cyclohexanone. Subsequent steps involve condensation, deprotection, hydrogenation, mesylation, and hydrolysis to yield the final product .
Industrial Production Methods: The industrial production of OP-2507 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as column chromatography and phase-transfer catalysis helps in achieving the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: OP-2507 undergoes various chemical reactions, including oxidation, reduction, substitution, and condensation.
Common Reagents and Conditions:
Oxidation: Oxalyl chloride in dimethyl sulfoxide and dichloromethane.
Reduction: Hydrogenation with hydrogen over palladium on carbon in methanol.
Substitution: Mesylation with mesyl chloride and triethylamine in dichloromethane.
Condensation: Wittig condensation with sodium hydride in tetrahydrofuran.
Major Products: The major products formed from these reactions include intermediates such as 4-(tetrahydropyranyloxy)cyclohexanone, 4-propenylcyclohexanol, and cis-4-propylcyclohexanecarboxylic acid .
Scientific Research Applications
Chemistry: OP-2507 is used as a research tool to study prostacyclin pathways and their effects on various physiological processes .
Biology: In biological research, OP-2507 is used to investigate its effects on myocardial function and metabolism, particularly in ischemic conditions .
Medicine: OP-2507 has potential therapeutic applications in treating hepatic insufficiency and hypertension. It is also studied for its role in preventing platelet aggregation and preserving myocardial tissue during ischemia .
Industry: In the pharmaceutical industry, OP-2507 is used in the development of new drugs targeting prostacyclin pathways .
Mechanism of Action
OP-2507 exerts its effects by acting as a prostacyclin agonist. It binds to the prostacyclin receptor (PGI2 receptor) on the surface of target cells, leading to the activation of intracellular signaling pathways. This activation results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and protection of myocardial tissue during ischemia .
Comparison with Similar Compounds
Iloprost: Another prostacyclin analog used for treating pulmonary arterial hypertension.
Treprostinil: A prostacyclin analog used for treating pulmonary arterial hypertension and preventing platelet aggregation.
Epoprostenol: A naturally occurring prostacyclin used for treating pulmonary arterial hypertension and preventing platelet aggregation.
Uniqueness: OP-2507 is unique in its stability and potency as a prostacyclin agonist. It has shown significant benefits in myocardial ischemia without the well-known action of preventing platelet aggregation, making it a valuable compound for specific therapeutic applications .
Properties
IUPAC Name |
methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO4/c1-3-6-17-9-11-18(12-10-17)23(27)14-13-20-21-15-19(26-22(21)16-24(20)28)7-4-5-8-25(29)30-2/h13-14,17-18,20-24,27-28H,3-12,15-16H2,1-2H3/b14-13+/t17?,18?,20-,21-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEOPLABKYFAJH-FPNSLHOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(C=CC2C(CC3C2CC(=N3)CCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=N3)CCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1677256.png)
![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)


![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)






